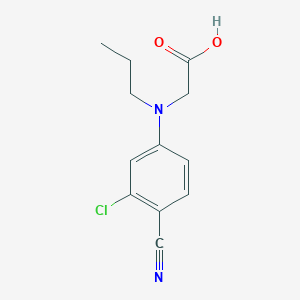
2-(3-chloro-4-cyano-N-propylanilino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-cyano-N-propylanilino)acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been extensively studied for its potential applications in various research fields. One of the primary areas of research is in the field of inflammation. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to selectively inhibit COX-2, which is the isoform of COX that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has been demonstrated to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has also been shown to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the development of new applications for 2-(3-chloro-4-cyano-N-propylanilino)acetic acid, such as in the treatment of cancer or infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid and its potential side effects.
Synthesemethoden
2-(3-chloro-4-cyano-N-propylanilino)acetic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyanobenzylamine with ethyl 2-bromoacetate, followed by hydrolysis of the resulting ester to yield 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. The purity of the final product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-cyano-N-propylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-5-15(8-12(16)17)10-4-3-9(7-14)11(13)6-10/h3-4,6H,2,5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPKEIGBYXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C1=CC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-cyano-N-propylanilino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B7560471.png)

![N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea](/img/structure/B7560477.png)





![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)